molecular formula C14H11ClN6O3 B10913970 N-(4-chlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

N-(4-chlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10913970
M. Wt: 346.73 g/mol
InChI Key: KEWPYADBMKCEPF-UHFFFAOYSA-N
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Description

N~3~-(4-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the nitro group: Nitration of the pyrazole ring using nitric acid or other nitrating agents.

    Attachment of the chlorophenyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative or its activated form.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to form different oxidation states.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, N3-(4-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is studied for its potential as a building block for more complex molecules.

Biology

Biologically, pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, such compounds are explored for their potential as therapeutic agents. They might be tested for efficacy against various diseases in preclinical and clinical studies.

Industry

Industrially, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N3-(4-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide: Lacks the nitro group and pyrazolylmethyl substitution.

    1-(4-Nitrophenyl)-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but different substitution pattern.

Uniqueness

The presence of both the nitro group and the pyrazolylmethyl substitution in N3-(4-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C14H11ClN6O3

Molecular Weight

346.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C14H11ClN6O3/c15-10-1-3-11(4-2-10)17-14(22)13-5-6-19(18-13)9-20-8-12(7-16-20)21(23)24/h1-8H,9H2,(H,17,22)

InChI Key

KEWPYADBMKCEPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl

Origin of Product

United States

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